molecular formula C11H12FNO B1386240 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 1028090-05-2

5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B1386240
CAS RN: 1028090-05-2
M. Wt: 193.22 g/mol
InChI Key: SFRGDCGSEJEBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 . It is also known by the synonym Benzaldehyde, 5-fluoro-2-(1-pyrrolidinyl)- .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde is 1S/C11H12FNO/c12-10-5-9(8-14)6-11(7-10)13-3-1-2-4-13/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde has a molecular weight of 193.22 . The compound should be stored at a temperature of 2-8°C .

Safety and Hazards

The safety information available indicates that 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRGDCGSEJEBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of pyrrolidine (328 mg, 3.05 mmol), 2-bromo-4-fluorobenzaldehyde (619 mg, 3.05 mmol) in toluene (10 ml) was added Cs2CO3 (2.48g, 7.62 mmol), BINAP (95 mg ) and palladium(II) acetate (35 mg) was added. The mixture was purged with Ar for 5 min, then heated at 95 oC for 4 hrs. After cooled to RT, EtOAc (30 mL) was added. The organic layer was washed with water (3 x 30 mL), brine (30 mL), dried over MgSO4, filetred and concentrated. The residue was purified via combiflush (0 - 20% EtOAc/Hexane; 40 g column) to give the desired product as a clear reddish liquid. LCMS and H-NMR look good. 290 mg Conclusion: reaction progressed to give desired product in 49% yield.
Quantity
0.00762 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00305 mol
Type
reactant
Reaction Step Three
Quantity
0.00305 mol
Type
reactant
Reaction Step Four
Quantity
0.000152 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.